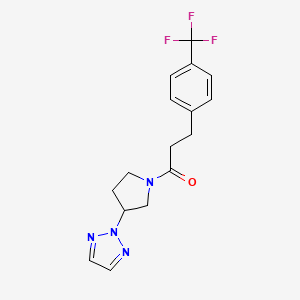

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

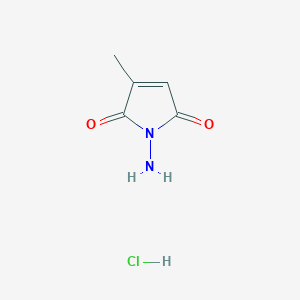

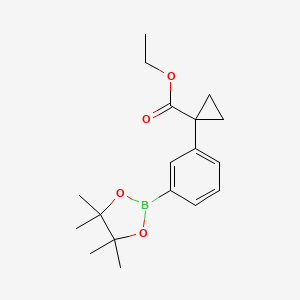

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C16H17F3N4O and its molecular weight is 338.334. The purity is usually 95%.

BenchChem offers high-quality 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

- The synthesis of biologically important structures like 1,2,4-triazolo[1,5-a]pyridines has been facilitated by metal-free oxidative N-N bond formation strategies. Such methods highlight the utility of triazole derivatives in constructing complex heterocyclic compounds efficiently, which is critical for developing pharmaceuticals and agrochemicals (Zheng et al., 2014).

- Palladium complexes with 2-pyridyl-1,2,3-triazole ligands have shown promising activity as catalysts in the Suzuki-Miyaura reaction. This application is significant for cross-coupling reactions, which are pivotal in creating complex organic molecules (Amadio et al., 2012).

Materials Science and Luminescence

- The study of molecular packing and intermolecular interactions in polymorphs of related compounds has implications for understanding and manipulating the solid-state properties of organic materials, which is vital for developing new electronic and photonic devices (Percino et al., 2014).

- Inverse and regular "click" complexes of 2-pyridyl-1,2,3-triazole ligands with metals like palladium, platinum, rhenium, and ruthenium have been synthesized and characterized. Their diverse chemical and physical properties offer insights into the design of photofunctional materials (Lo et al., 2015).

Structural and Computational Studies

- The crystal structures of derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine have been examined to identify trends in intermolecular contact patterns and packing arrangements. Such studies are crucial for predicting and designing the crystallization behavior of organic compounds, with implications for materials science and pharmaceutical development (Tawfiq et al., 2014).

Mecanismo De Acción

Target of Action

Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines . The exact target can vary depending on the specific derivative and its functional groups.

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The specific interaction with its targets and the resulting changes would depend on the exact nature of the target and the specific derivative.

Biochemical Pathways

Similar 1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer effects . These effects are likely mediated through interactions with various biochemical pathways, but the specifics would depend on the exact derivative and its targets.

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics . The specific ADME properties would depend on the exact derivative and its physicochemical properties.

Result of Action

Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines . The specific effects would depend on the exact derivative, its targets, and the type of cells involved.

Propiedades

IUPAC Name |

1-[3-(triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O/c17-16(18,19)13-4-1-12(2-5-13)3-6-15(24)22-10-7-14(11-22)23-20-8-9-21-23/h1-2,4-5,8-9,14H,3,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOGHELATXFZEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole](/img/structure/B2931891.png)

![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2931893.png)

acetate](/img/structure/B2931901.png)

![N-cyclopropyl-6-{[4-({[4-(propionylamino)phenyl]sulfonyl}amino)phenyl]thio}nicotinamide](/img/structure/B2931907.png)

![3-(2-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2931908.png)